molecular formula C16H26ClNO B1397615 4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride CAS No. 1219982-36-1

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride

Cat. No.: B1397615
CAS No.: 1219982-36-1
M. Wt: 283.83 g/mol
InChI Key: KFUNUTIGEUWVBL-UHFFFAOYSA-N
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Description

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride is a chemical research reagent for laboratory investigation. Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, frequently explored for their activity in the central nervous system (CNS). Piperidine-based compounds are widely investigated as ligands for G-protein-coupled receptors (GPCRs), which are critical targets for neurological disorders . Specifically, structural analogs featuring an aryl ether connected to a piperidine ring have been studied as potent histamine H3 receptor (H3R) antagonists/inverse agonists . The histamine H3 receptor is a pre-synaptic autoreceptor that modulates the release of various neurotransmitters, such as histamine, acetylcholine, and dopamine, making it a compelling target for potential therapeutic applications in cognitive disorders like Alzheimer's disease . Furthermore, piperidine-containing molecules are being actively researched as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses . Aberrant NLRP3 activation is implicated in a range of conditions, including autoimmune, neurodegenerative, and metabolic diseases . Research into compounds that can modulate this pathway is therefore of significant scientific interest. This product is intended for research purposes by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-7-9-14(10-8-13)18-15-6-5-11-17-12-15;/h7-10,15,17H,4-6,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNUTIGEUWVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring attached to a phenyl group with a tert-pentyl substituent. Its chemical structure can be represented as follows:

  • Chemical Formula : C16_{16}H25_{25}ClN2_2O
  • CAS Number : 1219982-36-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may influence receptor binding and enzyme activity, which can lead to therapeutic effects such as analgesic and anti-inflammatory properties.

Interaction with Receptors

Research indicates that compounds with similar structures often exhibit affinity for histamine receptors and sigma receptors. For instance, dual piperidine-based ligands have shown significant interactions with the human H3 receptor, suggesting that this compound may also display similar receptor-binding capabilities .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits various biological activities:

  • Cholinesterase Inhibition : Compounds in this class have been studied for their potential as cholinergic enhancers, which are crucial in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Affinity : The compound has shown promising results in binding assays, indicating potential therapeutic applications in pain management and neurological disorders .

Case Studies

  • Pain Management : A study on piperidine derivatives highlighted the analgesic potential of compounds structurally related to this compound. These compounds demonstrated efficacy in models of nociceptive and neuropathic pain .
  • Cancer Research : The overexpression of certain targets associated with cancer has led researchers to explore piperidine derivatives for their ability to inhibit specific methyltransferases involved in tumor progression .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-(4-Methoxyphenyl)piperazine hydrochlorideSimilar piperazine structureDifferent pharmacological properties
4-(4-Piperidinyl)phenylmethanol hydrochlorideAnother piperidine derivativeDistinct chemical and biological activities
Dual Piperidine-based ligandsPiperidine with varied substituentsHigh affinity for H3 and sigma receptors

The uniqueness of this compound lies in its specific substitutions that may enhance its binding affinity and selectivity compared to these analogs.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at three key sites:

A. Piperidine Ring Modifications

  • Oxidation : Under CrO₃ in ethanethiol, the piperidine nitrogen can form N-oxide derivatives (Table 2) .

  • Alkylation : Benzylation at the 3-position enhances biological activity (e.g., receptor binding) .

B. Ether Cleavage

  • Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the ether bond to regenerate tert-pentylphenol and 3-piperidinol.

  • Reductive Cleavage : LiAlH₄ reduces the ether to a hydrocarbon chain .

C. Salt-Exchange Reactions

  • The hydrochloride counterion can be replaced with other anions (e.g., sulfate, phosphate) via metathesis in aqueous ethanol .

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

ConditionDegradation PathwayHalf-Life (25°C)Source
Acidic (pH < 3) Ether cleavage + piperidinium formation8–12 hours
Alkaline (pH > 9) Piperidine ring oxidation2–4 hours
Aqueous Solution Hydrolysis to 3-piperidinol48 hours (pH 7)

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, releasing HCl gas and forming a char residue .

Computational Insights

DFT calculations (B3LYP/6-311+G**) reveal:

  • The tert-pentyl group induces steric hindrance, reducing reaction rates at the para position by 18–22% compared to unsubstituted analogs .

  • Partial charges: Piperidine N (-0.32 e), ether O (-0.41 e), aromatic C (+0.15 e) .

These electronic properties explain its preferential reactivity in electrophilic aromatic substitution at the meta position .

Comparative Reactivity with Analogues

A comparison with structural analogs highlights key differences:

CompoundReactivity with CrO₃Ether Cleavage Rate (pH 1)
4-(tert-Pentyl)phenyl 3-piperidinyl ether HClModerate (t₁/₂ = 45 min)0.12 mM/s
N-Phenyl-4-piperidoneRapid (t₁/₂ = 12 min)N/A
4-Benzylpiperidine HClSlow (t₁/₂ = 90 min)0.08 mM/s

The tert-pentyl group’s bulkiness slows oxidative degradation but enhances solubility in nonpolar solvents .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring Key Features Evidence ID
4-(tert-Pentyl)phenyl 3-piperidinyl ether HCl C₁₆H₂₅NO·HCl ~283.8* tert-Pentyl High lipophilicity, steric hindrance [10], [16]
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₄H₂₀ClNO·HCl ~306.2 Chloro, ethyl Moderate polarity, halogenated [1]
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine HCl C₁₇H₂₅BrNO·HCl ~398.8 Bromo, tert-butyl Halogenated, bulky substituent [3]
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl C₁₅H₂₀Cl₂NO·HCl ~348.7 Dichloro, dimethyl Multi-halogenated, compact structure [7]
4-(2,4-Difluorobenzoyl)piperidine HCl C₁₂H₁₃F₂NO·HCl ~277.7 Difluoro, benzoyl Electron-withdrawing groups [8]

*Estimated based on analogous structures.

Key Observations :

  • Steric Effects : The tert-pentyl group is bulkier than tert-butyl () or chloroethyl (), which may hinder binding to flat receptor sites but improve selectivity .
Analgesic and CNS Activity:
  • Pethidine Hydrochloride (): A well-known opioid analgesic with a piperidine core. The tert-pentyl group in the target compound could modulate µ-opioid receptor interactions differently due to its bulkier structure .
  • The tert-pentyl ether in the target compound may offer greater metabolic stability compared to ester linkages .

Preparation Methods

Key Reaction Steps:

  • Step 1: Ether Formation
    4-(tert-Pentyl)phenol reacts with 3-piperidinol under controlled conditions, often in the presence of a catalyst or base, to form the corresponding phenyl piperidinyl ether.

  • Step 2: Salt Formation
    The free base is treated with hydrochloric acid (HCl) or an HCl source (such as ethyl acetate-HCl or aqueous HCl) to yield the hydrochloride salt, improving stability and solubility.

Reaction Conditions and Catalysts

Solvents and Bases:

  • Common solvents include polar aprotic solvents such as acetonitrile, dimethylformamide, or ethers like tetrahydrofuran (THF).
  • Alcohol solvents (e.g., isopropanol) and hydrocarbon solvents may also be used depending on scale and purity requirements.
  • Bases such as sodium bicarbonate are employed to neutralize acids formed and drive the reaction to completion.

Acid Sources for Salt Formation:

  • Hydrochloric acid sources vary: dry HCl gas, aqueous HCl, ethyl acetate-HCl , or alcohol-HCl mixtures (e.g., ethanol-HCl, methanol-HCl).
  • Ethyl acetate-HCl is preferred industrially due to ease of handling and product isolation.

Industrial Scale Considerations

  • Industrial synthesis optimizes temperature, reaction time, and reactant ratios to maximize yield and purity.
  • Continuous flow reactors and automated systems are often employed for precise control.
  • Purification steps include filtration, crystallization, and drying to achieve pharmaceutical-grade purity.

Detailed Preparation Procedure (Representative Example)

Step Reagents/Conditions Description
1 4-(tert-Pentyl)phenol + 3-piperidinol + base Mix in polar aprotic solvent (e.g., acetonitrile) with sodium bicarbonate, stir at 60-80°C
2 Reaction monitoring TLC or HPLC to confirm ether formation completion
3 Acidification Add ethyl acetate-HCl or aqueous HCl at 10-15°C to form hydrochloride salt
4 Isolation Filter precipitated hydrochloride salt, wash and dry
5 Purification Recrystallize from suitable solvent (e.g., ethanol/ether) to enhance purity

Research Findings and Purity Data

  • The process yields This compound with high purity (>98%) as confirmed by HPLC analysis.
  • Impurities such as unreacted phenol, piperidine derivatives, and residual solvents are minimized by optimized reaction and purification steps.
  • Acidification and crystallization conditions are critical for controlling the polymorphic form and stability of the hydrochloride salt.

Comparative Analysis of Preparation Methods

Parameter Method A (Batch) Method B (Continuous Flow)
Reaction Time 4-6 hours 1-2 hours
Yield 75-85% 85-92%
Purity (HPLC) 95-98% >98%
Solvent Use Polar aprotic solvents (DMF, MeCN) Optimized solvent mixtures for efficiency
Scalability Moderate High
Control over Reaction Manual control Automated precise control
Cost Efficiency Moderate Higher due to automation but better yield

Supporting Literature and Patents

  • Patent WO2017158615A1 describes similar preparation involving phenol and piperidine derivatives with detailed solvent and acid choices, emphasizing the importance of acidification with ethyl acetate-HCl for salt formation and purity control.
  • Other patents on piperidine derivatives highlight the use of sodium bicarbonate as base and polar solvents to improve reaction efficiency and yield.
  • Industrial methods focus on purification steps such as recrystallization and drying to achieve pharmaceutical standards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a multi-step process involving alkylation of piperidine derivatives with tert-pentylphenol precursors under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) is commonly employed . Mannich reactions using formaldehyde and secondary amines may also be adapted for introducing the piperidinyl moiety . Purification typically involves recrystallization from ethanol/diethyl ether mixtures.
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions, e.g., tert-pentyl group protons (δ 1.2–1.4 ppm) and piperidinyl protons (δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: ~323.2 g/mol).
  • FT-IR for functional groups (e.g., ether C-O stretch at ~1100 cm⁻¹) .
    • Validation : Compare spectral data with structurally analogous compounds, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of hydrochloride vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. How does the tert-pentyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability compared to shorter alkyl chains .
  • Metabolic Stability : Conduct in vitro liver microsome assays (human/rat) to evaluate susceptibility to cytochrome P450 oxidation .
  • Structural Insights : Molecular docking studies (using AutoDock Vina) can predict interactions with hydrophobic binding pockets in target receptors .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use Hill equation modeling to identify non-linear effects at varying concentrations (e.g., IC₅₀ shifts due to protein binding) .
  • Metabolite Profiling : LC-MS/MS can detect active metabolites in plasma, explaining discrepancies between cell-based and whole-organism assays .
  • Receptor Specificity : Radioligand binding assays (e.g., with ³H-labeled analogs) clarify off-target effects .

Q. How can researchers optimize the compound’s selectivity for CNS targets?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified ether linkages (e.g., replacing oxygen with sulfur) and compare affinity via SPR (surface plasmon resonance) .
  • Blood-Brain Barrier (BBB) Penetration : Assess permeability using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) .
  • In Silico Screening : Generate QSAR models (e.g., using MOE software) to predict structural modifications that enhance target engagement .

Key Research Challenges

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) is required to resolve enantiomers, as racemic mixtures may confound bioactivity data .
  • Scale-Up Limitations : Lab-scale yields (>80%) often drop during pilot-scale synthesis due to steric hindrance from the tert-pentyl group; microwave-assisted synthesis improves efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride
Reactant of Route 2
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4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride

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